molecular formula C20H15ClN2O3S B2581680 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921797-44-6

3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2581680
CAS No.: 921797-44-6
M. Wt: 398.86
InChI Key: HEIVSFHBWXUSLZ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery. Its structure incorporates a benzamide core linked to a 1,3-thiazole ring and a 7-ethoxy-benzofuran moiety, a scaffold known to confer significant biological potential. Researchers are encouraged to explore this compound for its application in oncology and neuroscience. Preliminary research on compounds with highly similar structures indicates potential cytotoxic effects against various cancer cell lines. The molecular framework suggests this compound may function by modulating key signaling pathways involved in cell proliferation and apoptosis, making it a valuable candidate for investigating novel anticancer agents . Furthermore, N-(thiazol-2-yl)benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These analogs act as negative allosteric modulators, providing crucial research tools for elucidating the physiological roles of ZAC in the central nervous system and periphery . The compound is supplied for research purposes. It is intended for use in in vitro assays and early-stage pharmacological profiling. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIVSFHBWXUSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and ethyl bromoacetate.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Coupling Reactions: The benzofuran and thiazole moieties are then coupled using cross-coupling reactions such as Suzuki-Miyaura coupling.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the benzamide group undergoes nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Products Source
Nucleophilic SubstitutionAmines (e.g., ethylamine) in DMF, 80°C3-Amino-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Halogen ExchangeKSCN in ethanol, reflux3-Thiocyanato-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
  • Mechanistic Insight : The electron-withdrawing benzamide group activates the chlorine for displacement by nucleophiles like amines or thiocyanate.

Hydrolysis Reactions

The amide bond and ethoxy group are susceptible to hydrolysis:

Reaction Type Conditions Products Source
Acidic HydrolysisHCl (6M), 100°C, 12 hours3-Chlorobenzoic acid + 2-Amino-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazole
Basic HydrolysisNaOH (10%), reflux3-Chlorobenzamide cleavage with partial decomposition of the thiazole ring
  • Key Observation : Acidic conditions preserve the thiazole ring, while basic hydrolysis may degrade it .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Reaction Type Catalyst/Reagents Products Source
Suzuki CouplingPd(PPh₃)₄, arylboronic acid3-Chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-5-aryl-1,3-thiazol-2-yl]benzamide
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine3-Chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-5-amino-1,3-thiazol-2-yl]benzamide
  • Efficiency : Yields range from 45% to 78%, depending on substituent steric effects .

Oxidation and Reduction

The ethoxybenzofuran moiety undergoes redox reactions:

Reaction Type Reagents Products Source
OxidationKMnO₄, H₂O, 60°C7-Hydroxy-1-benzofuran derivative
ReductionLiAlH₄, THFEthoxy → Ethyl group; partial saturation of benzofuran ring
  • Functional Impact : Oxidation introduces hydroxyl groups, enhancing solubility; reduction modifies electronic properties.

Comparative Reactivity with Analogues

Reactivity trends compared to structurally similar compounds:

Compound Reactivity with Amines Hydrolysis Stability Cross-Coupling Efficiency Source
3-Chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamideSlowerHigherSimilar
3-Fluoro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamideFasterLowerReduced
  • Key Trend : Electron-withdrawing groups (e.g., Cl) enhance nucleophilic substitution but reduce hydrolysis stability .

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis of derivatives:

  • Temperature Control : Maintain <100°C to prevent decomposition of the thiazole ring.

  • Catalyst Loading : 0.5–1.0 mol% Pd achieves optimal cross-coupling yields .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Unresolved Challenges

  • Selectivity : Competing reactions at the benzamide chlorine vs. thiazole positions remain problematic.

  • Stability : Long-term storage requires inert atmospheres due to sensitivity to moisture .

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that compounds similar to 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant antiviral properties. For instance, derivatives of thiazole and benzofuran have been evaluated for their effectiveness against various viruses, including adenovirus and rotavirus. In a comparative study, certain compounds demonstrated up to a 70% reduction in viral load against rotavirus strains .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A case study involving thiazole-based compounds indicated that they could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo .

Data Tables

Application Area Target Organism/Cell Line Effectiveness Reference
AntiviralRotavirus70% reduction
AnticancerVarious cancer cell linesSignificant growth inhibition

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of thiazole derivatives demonstrated that compounds structurally related to this compound exhibited promising results against rotavirus. The study reported a clear dose-response relationship with an IC50 value indicating effective viral inhibition at low concentrations .

Case Study 2: Anticancer Efficacy

In another investigation, researchers synthesized several benzamide derivatives, including the target compound. These were tested against human cancer cell lines, revealing that certain modifications enhanced their cytotoxic effects. The study concluded that the presence of the benzofuran moiety was crucial for improved activity against breast cancer cells .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituent on Benzamide Key Structural Features Biological/Physical Properties Reference ID
Target Compound 3-Chloro Ethoxy-benzofuran-thiazole hybrid High lipophilicity (inferred) -
N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide 4-Fluoro Ethoxy-benzofuran-thiazole hybrid Enhanced solubility (fluorine effect)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-Difluoro Dual fluorine substituents Inhibits PFOR enzyme via amide anion
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 2-Fluoro Simple thiazole linkage Moderate H-bonding in crystal structure

Key Insights :

  • Chlorine vs. Fluorinated analogs (e.g., 4-fluoro derivative ) may exhibit better solubility due to fluorine’s polarity.

Modifications on the Thiazole and Benzofuran Moieties

Compound Name Thiazole Substitution Benzofuran/Other Groups Notable Properties Reference ID
Target Compound 4-(7-Ethoxy-benzofuran-2-yl) Ethoxy group at C7 Likely improved metabolic stability -
4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide 4-(7-Methoxy-benzofuran-2-yl) Methoxy at C7 Reduced steric hindrance vs. ethoxy
3-Chloro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide 2-Phenyl-thiazole-4-yl Methoxy at C4, ethyl linker Altered binding geometry due to linker
4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Sulfamoyl group Cyclohexyl-methyl sulfamoyl Enhanced hydrophilicity and target affinity

Key Insights :

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer greater metabolic stability than methoxy () due to reduced oxidative susceptibility.

Biological Activity

3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN2O3SC_{18}H_{17}ClN_2O_3S with a molecular weight of approximately 364.85 g/mol. The compound features a chloro group, a thiazole ring, and a benzofuran moiety, which contribute to its biological properties.

Anticancer Activity

Research has indicated that derivatives of benzofuran and thiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent activity against various cancer cell lines. A study highlighted that benzofuran derivatives showed IC50 values ranging from 5 to 20 µM against breast cancer cell lines, suggesting a strong potential for further development as anticancer agents .

Antiviral Properties

N-Heterocycles such as thiazoles have been explored for their antiviral activities. In particular, compounds that incorporate thiazole rings have shown efficacy against viral infections by inhibiting viral replication mechanisms. For example, certain thiazole derivatives exhibited EC50 values in the low micromolar range against HIV and other viruses .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways.

Case Studies and Research Findings

StudyFindings
Flynn et al. (2023)Identified that benzofuran derivatives possess significant antitumor properties with IC50 values indicating effective inhibition of tumor growth in vitro .
MDPI Study (2024)Reported on the antiviral potential of thiazole derivatives, highlighting their effectiveness against multiple viral strains .
ResearchGate Publication (2018)Explored the synthesis and characterization of related benzofuran derivatives, noting promising anticancer activity .

Q & A

Q. What synthetic strategies are recommended for preparing 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide and its derivatives?

A routine method involves coupling a substituted benzoyl chloride with a thiazol-2-amine precursor in pyridine. For example, describes the synthesis of a structurally similar compound (N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine under ambient conditions. The reaction is monitored via TLC, and purification involves recrystallization from methanol. Critical parameters include stoichiometric control of the acyl chloride and amine, solvent choice (pyridine acts as both solvent and acid scavenger), and post-reaction neutralization with NaHCO₃ to remove unreacted reagents .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling hydrogen bonding and disorder modeling. highlights SHELXL’s dominance in refining structures, particularly for resolving intermolecular interactions like N–H⋯N hydrogen bonds that stabilize dimeric configurations. Programs like ORTEP-3 ( ) or WinGX ( ) are recommended for visualizing thermal ellipsoids and generating publication-quality figures .

Q. What analytical techniques are critical for confirming molecular purity and identity?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are indispensable. For example, validates the title compound via elemental analysis and NMR, while emphasizes FT-IR for functional group identification. Chromatographic methods (HPLC, TLC) ensure purity, with recrystallization from methanol (as in ) being a common purification step. SC-XRD further confirms structural integrity by resolving bond lengths and angles (e.g., C–Cl bond distances ~1.73 Å) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?

Intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯O) and π-π stacking dominate packing. reports centrosymmetric dimers formed via N1–H1⋯N2 hydrogen bonds (2.89 Å), while C4–H4⋯F2 and C4–H4⋯O3 interactions stabilize the 3D lattice. Such interactions are critical for predicting solubility, melting points, and stability under storage. Refinement software (SHELXL) can model these interactions using riding H-atom approximations with isotropic displacement parameters .

Q. What experimental design considerations are critical for studying this compound’s enzyme inhibition (e.g., PFOR enzyme)?

The amide anion in the benzamide-thiazole scaffold ( ) is hypothesized to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. To validate this:

  • Assay Design : Use anaerobic chamber conditions with clostridial PFOR and monitor NADPH oxidation spectrophotometrically.
  • Control Experiments : Compare inhibition kinetics with nitazoxanide (a known PFOR inhibitor).
  • Structural Analysis : Co-crystallize the compound with PFOR to resolve binding modes, leveraging SHELX-derived refinement protocols .

Q. How can structural modifications (e.g., substituent variation) optimize biological activity?

demonstrates that substituents on the benzamide and thiazole rings modulate target affinity. For example:

  • Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, improving enzyme binding.
  • Ethoxy groups on benzofuran (as in the title compound) may increase lipophilicity, affecting membrane permeability.
  • Structure-Activity Relationship (SAR) : Systematic substitution at the 4-thiazolyl position (e.g., morpholine, piperazine in ) can refine selectivity. Synthetic routes from and provide frameworks for such modifications .

Q. How do data contradictions arise in crystallographic studies, and how can they be resolved?

Discrepancies often stem from disorder modeling or hydrogen-bonding ambiguities. For instance:

  • Disordered Solvent Molecules : Use SQUEEZE (in PLATON) to model diffuse electron density.
  • Hydrogen Atom Placement : SHELXL’s riding model may misrepresent H positions in polar environments; neutron diffraction or DFT optimization (e.g., Gaussian) can resolve this.
  • Twinned Crystals : SHELXL’s twin refinement tools (BASF parameter) are essential for high-Rmerge datasets .

Q. What computational methods support the prediction of this compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability. Molecular docking (AutoDock Vina) with PFOR (PDB: 1B0P) identifies binding poses, while ADMET predictors (SwissADME) estimate logP, solubility, and CYP450 interactions. ’s discussion of trifluoromethyl analogs highlights the role of substituents in modulating bioavailability .

Methodological Guidance

Q. How to troubleshoot low yields in the synthesis of thiazol-2-yl benzamide derivatives?

  • Reagent Purity : Ensure anhydrous pyridine () and fresh acyl chlorides.
  • Reaction Time : Extend stirring beyond 24 hours if TLC shows incomplete conversion.
  • Workup Optimization : Use ice-cold NaHCO₃ to minimize hydrolysis of the amide product.
  • Chromatography : Replace column chromatography with preparative HPLC for polar byproducts .

Q. What are best practices for depositing crystallographic data to ensure reproducibility?

  • CIF Validation : Use checkCIF (via IUCr) to flag symmetry errors or missed hydrogen bonds.
  • Data Archiving : Deposit raw data (e.g., .hkl files) in the Cambridge Structural Database (CSD) or CCDC.
  • Metadata : Include refinement parameters (R-factors, Flack x) and disorder models in publications .

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